Fmoc-Cys(Acm)-OH

Descripción

Context within Amino Acid Derivative Research

Fmoc-Cys(Acm)-OH is a derivative of the amino acid L-cysteine. nbinno.commedchemexpress.com It belongs to a class of compounds known as amino acid derivatives, which are fundamental tools in biochemical and pharmaceutical research. medchemexpress.com These modified amino acids are essential for various scientific applications, including their use as ergogenic supplements, influencing anabolic hormone secretion, and serving as building blocks in complex molecular synthesis. medchemexpress.com Specifically, this compound is designed for use in peptide synthesis, a process that involves the stepwise addition of amino acids to create a polypeptide chain. nbinno.compubcompare.ai

Significance in Contemporary Peptide Synthesis

The synthesis of peptides, particularly those containing cysteine residues, is a cornerstone of various biological, medical, and biotechnological fields. nbinno.com These synthetic peptides are utilized as drug candidates, diagnostic tools, and models for studying protein structure and function. nbinno.com The precision required in synthesizing these molecules is paramount, especially when dealing with reactive amino acids like cysteine. adventchembio.com this compound is a crucial compound that enables the synthesis of cysteine-containing peptides with high yields and purity. nbinno.com Its use facilitates the creation of complex peptides, including those with multiple disulfide bridges, which are essential for the biological structure and function of molecules like oxytocin (B344502), vasopressin, and various growth factors. adventchembio.com

Role as a Protected Cysteine Building Block

This compound functions as a protected building block in a technique known as Solid Phase Peptide Synthesis (SPPS). nih.gov The cysteine amino acid possesses a highly reactive thiol group (-SH) in its side chain, which can lead to unwanted side reactions, such as premature disulfide bond formation, during the synthesis process. nbinno.com To prevent these reactions, the thiol group must be masked with a protective group. nbinno.com

This compound incorporates two key protecting groups that serve distinct functions in an orthogonal protection strategy: adventchembio.com

Fmoc (Fluorenylmethyloxycarbonyl) group: This group protects the N-terminal amino group of the cysteine. It is stable under acidic conditions but is readily removed by a base, typically piperidine (B6355638), allowing for the controlled elongation of the peptide chain. nbinno.comadventchembio.com

Acm (Acetamidomethyl) group: This group protects the reactive thiol side chain of cysteine. nbinno.comadventchembio.com The Acm group is notably stable under the acidic and basic conditions used throughout the SPPS cycles, preventing the thiol group from engaging in unintended reactions. adventchembio.comnih.gov

This orthogonal system is critical for complex peptide synthesis, as it allows for the selective removal of one protecting group without affecting the other. adventchembio.combachem.com The Fmoc group is cleaved at each step of peptide chain elongation, while the Acm group remains intact. adventchembio.com The Acm group is resistant to the standard final cleavage cocktail (typically containing Trifluoroacetic acid or TFA) used to release the peptide from its solid support resin. bachem.comsigmaaldrich.com This stability allows for the purification of the Acm-protected peptide before the final, deliberate formation of disulfide bonds. bachem.com

The removal of the Acm group is a separate, controlled step. It can be cleaved using reagents like iodine (I2), which simultaneously oxidizes the free thiols to form a disulfide bond. peptide.compeptide.com This method is frequently used to create cyclic peptides. peptide.com Alternatively, the Acm group can be removed by treatment with mercury(II) acetate (B1210297) [Hg(OAc)2] or silver(I) [Ag(I)] to yield a peptide with a free cysteine sulfhydryl group, which can then be used for other specific modifications. sigmaaldrich.compeptide.com This controlled deprotection is essential for directing the formation of specific disulfide bridges in peptides that contain multiple cysteine residues. adventchembio.com

Chemical Data for this compound

| Property | Value |

| CAS Number | 86060-81-3 |

| Molecular Formula | C21H22N2O5S |

| Molecular Weight | 414.47 g/mol |

| Melting Point | 147-150 °C |

| Appearance | White to slight yellow powder |

| IUPAC Name | (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-(acetamidomethylthio)propanoic acid |

Protecting Groups and Deprotection Strategy

| Protecting Group | Protected Moiety | Stability | Deprotection Reagent(s) |

| Fmoc (Fluorenylmethyloxycarbonyl) | α-Amino group (N-terminus) | Base-labile, Acid-stable | Piperidine (base) nbinno.com |

| Acm (Acetamidomethyl) | Thiol group (Side-chain) | Acid-stable, Base-stable adventchembio.comnih.gov | Iodine (I2), Mercury(II) [Hg(II)], Silver(I) [Ag(I)] sigmaaldrich.compeptide.com |

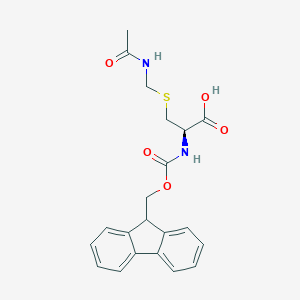

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-13(24)22-12-29-11-19(20(25)26)23-21(27)28-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMYOORPUGPKAP-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235368 | |

| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-81-3 | |

| Record name | S-[(Acetylamino)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086060813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteine, S-[(acetylamino)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Fmoc Cys Acm Oh Production

Chemical Synthesis Pathways and Reaction Mechanisms

A common synthetic route begins with the protection of the cysteine thiol group. This is critical to prevent its oxidation and other undesired side reactions. The Acm group is introduced by reacting L-cysteine with N-(hydroxymethyl)acetamide under acidic conditions. The reaction proceeds via the formation of a sulfonium (B1226848) ion intermediate, which is then attacked by the thiol group of cysteine to form the S-acetamidomethyl-cysteine derivative.

Following the S-protection, the α-amino group is protected using the Fmoc group. This is typically achieved by reacting the S-Acm-cysteine with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA). The base deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the Fmoc reagent. This results in the formation of the stable urethane (B1682113) linkage characteristic of the Fmoc protecting group, yielding the final product, Fmoc-Cys(Acm)-OH.

An alternative, comprehensive one-pot methodology has been developed for synthesizing various protected cysteine derivatives, including this compound. nih.gov This method starts from a bis-N(α)-Fmoc-protected dichalcogenide precursor. nih.gov A zinc-mediated reduction process in a biphasic system facilitates the conversion to a thiol intermediate. nih.gov This intermediate then undergoes an in-situ S-alkylation with an appropriate electrophile to yield the desired protected cysteine derivative. nih.gov

The choice of protecting groups is paramount in peptide synthesis. The Acm group is particularly useful because it is stable under the conditions required for Fmoc-based solid-phase peptide synthesis (SPPS), including repeated treatments with piperidine (B6355638) for Fmoc group removal. mdpi.com The Acm group can be selectively removed later, often using reagents like iodine or silver salts, to allow for the formation of disulfide bridges. peptide.comsigmaaldrich.com

Process Optimization for High Purity and Yield

Optimizing the synthesis of this compound is crucial for its use in pharmaceutical and research applications, where high purity and yield are demanded. chemimpex.com Key areas for optimization include reaction conditions, purification methods, and the prevention of side reactions, particularly racemization.

Reaction Conditions: The coupling of the Fmoc group is a critical step. The choice of solvent, base, and temperature can significantly impact the reaction's efficiency and the purity of the product. For instance, using a solvent system like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) can facilitate the dissolution of reagents. google.com Performing the reaction at controlled temperatures, such as cooling to -10°C before the addition of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), can help to minimize side reactions. google.com

Purification: Purification strategies are essential to achieve the high purity (often ≥99.0% by HPLC) required for peptide synthesis. sigmaaldrich.com After the synthesis, the crude product is often precipitated from the reaction mixture. nih.gov For example, adding petroleum ether to a concentrated solution can induce precipitation. google.com The resulting solid can then be filtered and washed. Further purification is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials or by-products. The final product's purity is commonly verified using High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com

Prevention of Side Reactions: A significant challenge in the synthesis of amino acid derivatives is the risk of racemization (epimerization), where the stereochemistry of the α-carbon is inverted. mdpi.com This is particularly problematic for cysteine derivatives during coupling reactions. sigmaaldrich.comsigmaaldrich.com Racemization can occur via the formation of an oxazol-5(4H)-one intermediate, especially under basic conditions with strong carboxyl group activation. mdpi.com To suppress this, optimization focuses on using coupling reagent combinations that proceed under acidic or neutral conditions, such as N,N'-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. sigmaaldrich.com Studies have shown that certain derivatives, like Fmoc-Cys(Thp)-OH, exhibit lower racemization rates compared to others during coupling. sigmaaldrich.com

A one-pot synthesis method has been reported to produce this compound in high yield, with derivatives pure enough for direct use as peptide building blocks after simple precipitation. nih.gov This highlights a significant process optimization, reducing the need for extensive purification steps. nih.gov

| Parameter | Objective | Method/Reagent Example | Reference |

|---|---|---|---|

| Coupling Reagents | Minimize racemization, maximize yield | DIC/HOBt or DIC/OxymaPure | sigmaaldrich.com |

| Reaction Temperature | Reduce side reactions | Cooling to -10°C during coupling | google.com |

| Solvent System | Ensure solubility of reactants | THF/DMF mixture | google.com |

| Initial Purification | Isolate crude product efficiently | Precipitation with petroleum ether | nih.govgoogle.com |

| Final Purity | Achieve ≥99% purity for SPPS | Recrystallization, HPLC analysis | sigmaaldrich.com |

Scalability Considerations in Research and Production

The transition from small-scale laboratory synthesis to large-scale industrial production of this compound presents several challenges. While research-scale synthesis prioritizes versatility and the exploration of novel methods, production-scale focuses on cost-effectiveness, safety, consistency, and throughput.

Research-Scale Synthesis: At the research level, manual or semi-automated synthesizers are common. frontiersin.orgnih.gov The focus is often on flexibility, allowing for the use of a wide range of reagents and conditions to produce specific quantities of the compound for studies like peptide synthesis or drug discovery. chemimpex.com A variety of protecting groups and coupling strategies may be employed to achieve specific research goals, such as the synthesis of complex peptides with multiple disulfide bonds. rsc.org One-pot synthesis methodologies are particularly attractive at this scale for their efficiency and high yield from readily available precursors. nih.gov

Production-Scale Synthesis: Scaling up the synthesis requires addressing several factors:

Cost of Goods: The price of starting materials, reagents, and solvents becomes a major driver. Expensive coupling agents or protecting groups that are feasible in the lab may be economically unviable for bulk production.

Process Safety and Environmental Impact: Large-scale reactions necessitate a thorough evaluation of safety protocols, especially when using hazardous reagents. Waste disposal and the use of environmentally benign solvents are also critical considerations.

Equipment and Automation: Industrial production relies on large reactors and automated systems to ensure batch-to-batch consistency and reduce manual labor. The physical properties of intermediates, such as their solubility and crystal form, become important for handling in large-scale equipment.

Regulatory Compliance: Production for pharmaceutical use must adhere to Good Manufacturing Practices (GMP) to ensure the quality, purity, and traceability of the final product.

Liquid-phase synthesis methods have been explored for the production of peptides containing this compound, which can offer advantages in scalability over solid-phase methods for certain applications. google.com The development of robust, high-yield synthetic routes that minimize the need for chromatographic purification is a key goal for industrial production, as this is often a bottleneck in scaling up. nih.gov

| Consideration | Research Scale | Production Scale |

|---|---|---|

| Primary Goal | Flexibility, proof-of-concept, specific molecule synthesis | Cost-efficiency, high throughput, batch consistency |

| Reagent Choice | Based on reaction efficiency and novelty | Driven by cost, availability, and safety |

| Purification | HPLC is common and acceptable | Chromatography is a bottleneck; crystallization is preferred |

| Methodology | Both solid-phase (SPPS) and liquid-phase methods are used nih.govgoogle.com | Optimized for robustness, often favoring liquid-phase for bulk |

| Documentation | Lab notebook standards | Strict GMP and regulatory compliance |

Fmoc Cys Acm Oh in Solid Phase Peptide Synthesis Spps

Integration into Fmoc/tBu SPPS Protocols

The Fmoc/tBu SPPS strategy relies on the temporary protection of the α-amino group with the base-labile Fmoc group and the permanent protection of side chains with acid-labile groups, typically tert-butyl (tBu) derivatives. Fmoc-Cys(Acm)-OH fits seamlessly into this framework, offering a stable yet selectively removable protection for the cysteine thiol.

Coupling Strategies for Cysteine Residues

The incorporation of this compound into a growing peptide chain on the solid support follows standard peptide coupling procedures. The carboxyl group of this compound is activated using common peptide coupling reagents, such as benzotriazole-based reagents (e.g., HBTU, HATU, HOBt) or carbodiimides (e.g., DIC) in conjunction with additives like OxymaPure or HOBt acs.orgpeptide.comnih.gov. These activated amino acids are then reacted with the free N-terminus of the peptide chain immobilized on the resin.

While generally efficient, the coupling of cysteine residues, particularly at the C-terminus or in specific sequences, can be prone to racemization. The choice of coupling reagents and conditions, including the base used for activation and the pre-activation time, can influence the extent of epimerization nih.govsigmaaldrich.combachem.comchempep.com. For instance, certain coupling conditions have shown higher racemization rates with Fmoc-Cys(Trt)-OH compared to this compound in specific contexts nih.gov. Careful optimization is therefore essential to maintain the stereochemical integrity of the synthesized peptide.

Compatibility with Fmoc-Based Deprotection Cycles

A cornerstone of Fmoc/tBu SPPS is the iterative cycle of Fmoc deprotection and amino acid coupling. The Fmoc group is typically removed using a solution of piperidine (B6355638) (commonly 20% in DMF) nih.gov. A critical advantage of this compound is the stability of the S-acetamidomethyl (Acm) protecting group under these basic conditions nih.govbachem.comrsc.orgresearchgate.netiris-biotech.de. This stability ensures that the thiol group remains protected throughout the multiple Fmoc deprotection steps required for peptide chain elongation, preventing premature oxidation or unwanted side reactions.

However, potential issues can arise when this compound is coupled adjacent to certain residues. For example, the motif Fmoc-Asp(OtBu)-Cys(Acm) has been observed to be more susceptible to aspartimide formation during repetitive piperidine treatments compared to the Fmoc-Asp(OtBu)-Cys(Trt) motif bachem.com. This highlights the importance of considering the entire amino acid sequence and the interplay of different protecting groups.

Role in Multi-Disulfide Peptide Synthesis

The primary strength of this compound lies in its utility for synthesizing peptides with multiple, regioselectively controlled disulfide bonds researchgate.netresearchgate.netpeptide.comadventchembio.combiotage.com. The Acm group is stable to the conditions used for Fmoc removal and standard acid-mediated cleavage of the peptide from the resin. This allows for the synthesis of a fully protected peptide, which can then undergo selective deprotection and oxidation steps to form disulfide bridges.

The Acm group can be removed under various conditions, often leading to simultaneous disulfide bond formation. Common methods include treatment with iodine (I₂) in acidic media (e.g., acetic acid or TFA) peptide.combiotage.compeptide.compeptide.comresearchgate.netpeptide.com. This one-step process is efficient but can sometimes lead to undesired side reactions like iodination of sensitive residues such as tyrosine, methionine, or tryptophan, necessitating careful quenching of excess iodine researchgate.net. Alternatively, the Acm group can be removed without immediate disulfide formation using reagents like mercury(II) acetate (B1210297) (Hg(OAc)₂) researchgate.netpeptide.compeptide.compeptide.com, silver(I) salts (e.g., AgNO₃, AgOAc) researchgate.netpeptide.compeptide.com, or palladium(II) complexes researchgate.net. These methods allow for the isolation of free thiols, which can then be oxidized under controlled conditions (e.g., air oxidation, mild oxidants) to form specific disulfide bonds.

The ability to selectively deprotect and oxidize Acm-protected thiols, often in the presence of other protected cysteine residues, is crucial for constructing complex disulfide architectures. This orthogonality enables stepwise disulfide bond formation, a requirement for many biologically active peptides like conotoxins or insulin (B600854) analogs adventchembio.comsigmaaldrich.com.

Orthogonal Protecting Group Chemistry in Cysteine Modification

Orthogonality in protecting group chemistry refers to the ability to remove one protecting group selectively in the presence of others, allowing for controlled, stepwise manipulation of functional groups. This compound exemplifies this principle effectively.

Comparative Analysis of Cysteine Protecting Groups in SPPS

A variety of protecting groups have been developed for the cysteine thiol in SPPS, each with its own lability profile and suitability for different synthetic strategies. This compound is frequently compared with other common cysteine protecting groups, such as Trt, tBu, Mob, Mmt, and more recently developed groups like SIT or Thp.

| Protecting Group | Fmoc Deprotection (Piperidine) | Acid Cleavage (TFA) | Oxidative/Reductive Cleavage Conditions | Orthogonality to Acid/Base Labile Groups | Primary Use Case in SPPS | References |

| Acm | Stable | Stable | I₂, Hg(OAc)₂, Ag(I) salts, Pd(II) | High | Multi-disulfide peptides, selective disulfide formation | rsc.orgresearchgate.netpeptide.compeptide.compeptide.comresearchgate.netpeptide.com |

| Trt | Stable | Labile | I₂ (simultaneous), TFA/TIS | Orthogonal to base-labile | Standard cleavage, on-resin cyclization, peptides with free thiols | peptide.comsigmaaldrich.compeptide.com |

| tBu | Stable | Labile (HF, TMSOTf) | N/A | Orthogonal to base-labile | Standard cleavage, peptides requiring high acid stability | peptide.compeptide.com |

| Mob/Mbzl | Stable | Labile (HF) | N/A | Orthogonal to base-labile | Standard cleavage (often in Boc/Bzl SPPS) | bachem.compeptide.comnih.gov |

| Mmt/Mtt | Stable | Labile (TFA) | N/A | Orthogonal to base-labile | Selective cleavage, on-resin modification | bachem.compeptide.com |

| StBu/SIT/MOT | Stable | Stable | DTT, Thiols/Phosphines | Orthogonal to acid/base labile | Multi-disulfide peptides (reduction-labile), alternative to Acm | acs.orgsigmaaldrich-jp.comcsic.escsic.es |

| Thp | Stable | Labile (TFA) | N/A | Orthogonal to base-labile | Reduced racemization, alternative to Trt | sigmaaldrich.comresearchgate.net |

Table 1: Comparison of common cysteine protecting groups used in Fmoc SPPS.

The Acm group's stability to both acidic and basic conditions, coupled with its selective removal under oxidative or metal-mediated conditions, makes it a versatile choice. While Trt is often preferred for routine synthesis of peptides with free thiols due to its lability during standard TFA cleavage, Acm is indispensable for strategies requiring precise control over disulfide bond formation. Groups like Thp have emerged as alternatives offering reduced racemization, while SIT and MOT provide reduction-labile orthogonality.

Compound List:

this compound

Fmoc-Cys(Trt)-OH

Fmoc-Cys(tBu)-OH

Fmoc-Cys(Mob)-OH

Fmoc-Cys(Mbzl)-OH

Fmoc-Cys(Mmt)-OH

Fmoc-Cys(Mtt)-OH

Fmoc-Cys(StBu)-OH

Fmoc-Cys(SIT)-OH

Fmoc-Cys(MOT)-OH

Fmoc-Cys(Thp)-OH

Fmoc-Asp(OtBu)-OH

Strategic Pairing of Protecting Groups for Regioselective Disulfide Formation in Peptides

Disulfide bonds are vital structural motifs in many biologically active peptides and proteins, contributing to their stability, conformation, and function. Achieving regioselective disulfide bond formation, meaning the precise connection of specific cysteine pairs, is paramount when multiple cysteine residues are present in a peptide sequence. This requires an orthogonal protection strategy, where different cysteine residues are protected with groups that can be removed under distinct chemical conditions researchgate.netchempep.comresearchgate.netiris-biotech.de.

This compound is a cornerstone in such strategies. The Acm group is stable to the basic conditions used for Fmoc deprotection (typically piperidine) and to acidic cleavage conditions that remove other common side-chain protecting groups like tert-butyl (tBu) or trityl (Trt) bachem.compeptide.com. This stability allows for the sequential deprotection and formation of disulfide bonds. For instance, this compound can be paired with Fmoc-Cys(Trt)-OH. Following peptide assembly, the Trt groups can be removed using trifluoroacetic acid (TFA), allowing for the formation of the first disulfide bond. Subsequently, the Acm groups can be selectively removed using mild oxidative reagents like iodine (I₂) or reductive conditions, enabling the formation of the second disulfide bond sigmaaldrich.combachem.compeptide.com. This differential deprotection capability is essential for constructing peptides with multiple, precisely defined disulfide linkages researchgate.netbachem.comchempep.com.

Table 1: Comparison of Cysteine Protecting Groups in SPPS

| Protecting Group | Fmoc-Cys(X)-OH Derivative | Common Deprotection Reagent(s) | Stability to Fmoc Deprotection (Piperidine) | Typical Disulfide Formation Method |

| Acetamidomethyl (Acm) | This compound | I₂, Zn/AcOH, Thiols | Stable | Oxidative (I₂), Thiol-disulfide exchange |

| Trityl (Trt) | Fmoc-Cys(Trt)-OH | TFA (acidic cleavage) | Stable | Oxidative (I₂), Thiol-disulfide exchange |

| tert-Butyl (tBu) | Fmoc-Cys(tBu)-OH | TFA (acidic cleavage) | Stable | Oxidative (I₂), Thiol-disulfide exchange |

| 4-Methoxytrityl (Mmt) | Fmoc-Cys(Mmt)-OH | Dilute TFA/DCM (mild acidic) | Stable | Oxidative (I₂), Thiol-disulfide exchange |

Table 2: Strategies for Regioselective Disulfide Bond Formation

| Scenario | Protecting Groups Used | Deprotection Strategy | Resulting Disulfide(s) |

| Single Disulfide | Cys1(Acm), Cys2(Acm) | Mild oxidation (e.g., I₂) | Cys1-Cys2 |

| Two Disulfide Bonds | Cys1(Acm), Cys2(Acm), Cys3(Trt), Cys4(Trt) | 1. Acidic cleavage (Trt removal) → Cys3-Cys4 disulfide.2. Mild oxidation (Acm removal) → Cys1-Cys2 disulfide. | Cys1-Cys2, Cys3-Cys4 |

| Specific Disulfide | Cys1(Acm), Cys2(Trt), Cys3(Acm), Cys4(Trt) | 1. Acidic cleavage (Trt removal) → Cys2-Cys4 disulfide.2. Mild oxidation (Acm removal) → Cys1-Cys3 disulfide. | Cys2-Cys4, Cys1-Cys3 |

Advanced SPPS Techniques Utilizing this compound

On-Resin Chemical Transformations and Cyclization

The ability to perform chemical transformations directly on the solid support, while the peptide is still attached to the resin, offers significant advantages in terms of efficiency and purification. This compound is instrumental in on-resin cyclization strategies, particularly for forming disulfide bonds researchgate.netmesalabs.comresearchgate.netiris-biotech.de. After the linear peptide sequence is assembled, the Acm protecting group can be selectively removed from the cysteine residues using various reagents, such as iodine in the presence of a base or specific thiol-based reagents, often under mild conditions sigmaaldrich.commdpi.compeptide.com. The exposure of the free thiol groups on the resin-bound peptide allows for intramolecular disulfide bond formation, leading to cyclic peptides. Performing this cyclization on-resin can improve the yield and purity of the desired cyclic product by minimizing intermolecular reactions and simplifying downstream processing bachem.commdpi.com. For example, N-chlorosuccinimide (NCS) has been shown to efficiently mediate Acm removal and concomitant disulfide bond formation on-resin, even in the presence of other cysteine protecting groups like Trt mdpi.com.

Synthesis of Complex Cyclic Peptides

This compound is indispensable for the synthesis of complex cyclic peptides, which often feature multiple disulfide bonds and intricate three-dimensional structures. Such peptides, including many natural products like conotoxins, cyclotides, and antimicrobial peptides, rely on disulfide bridges for their biological activity and stability rsc.orgrsc.orgjpt.com. The orthogonal deprotection capabilities of Acm, when paired with other cysteine protecting groups, enable the controlled, stepwise formation of multiple disulfide bonds within a single peptide chain. This precise control is critical for achieving the correct folding and biological function of these complex molecules rsc.orgresearchgate.netresearchgate.net. For instance, the synthesis of α-conotoxins, which contain multiple disulfide bridges, often employs this compound in combination with other protected cysteines to achieve the correct connectivity mdpi.com.

Table 3: Examples of Complex Cyclic Peptides Synthesized with this compound

| Peptide Name/Class | Key Structural Feature | Role of this compound | Citation (Example) |

| Conotoxins (e.g., α-conotoxin SI) | Multiple disulfide bonds (e.g., Cys2-Cys7, Cys3-Cys13) | Enables precise formation of specific disulfide linkages through orthogonal protection strategies. | mdpi.com |

| Oxytocin (B344502) | Single disulfide bond | Facilitates controlled disulfide bond formation. | rsc.orgpeptide.com |

| Cyclotides | Multiple disulfide bonds | Crucial for building complex, constrained peptide architectures. | rsc.orgrsc.orgjpt.com |

| Antimicrobial Peptides (e.g., Defensins) | Disulfide-rich structures | Facilitates controlled folding and stabilization through disulfide bridges. | jpt.com |

Methodological Challenges and Mitigation Strategies in this compound SPPS

Despite its utility, the incorporation of this compound into SPPS protocols is not without its challenges. Careful consideration of reaction conditions and peptide sequence is necessary to minimize side reactions and ensure successful synthesis.

Prevention of Side Reactions (e.g., racemization, β-elimination, aspartimide formation)

Several common side reactions can occur during Fmoc SPPS, and their occurrence can be influenced by the presence of cysteine residues or the specific protecting group strategies employed.

Racemization: Cysteine residues, like other amino acids, are susceptible to racemization, particularly during the activation and coupling steps. This can lead to the formation of D-cysteine epimers. Strategies to minimize racemization include the use of milder coupling reagents (e.g., HATU, HBTU), additives (e.g., HOBt, HOAt), optimized coupling times, and controlled reaction temperatures researchgate.netrsc.orgnih.gov. Some studies suggest that Cys(Acm) derivatives may exhibit a lower tendency to racemize compared to other protected forms when coupled in the presence of weak bases bachem.com.

β-elimination: This side reaction, involving the elimination of a side chain group, can occur with residues like serine, threonine, and cysteine, especially under basic conditions used for Fmoc deprotection. It can lead to the formation of dehydroalanine, which can then react with piperidine to form 3-(1-piperidinyl)alanine iris-biotech.deacs.orgnih.gov. Careful control of base concentration and reaction time during Fmoc deprotection is crucial to mitigate this issue.

Aspartimide Formation: Aspartic acid and asparagine residues are prone to forming aspartimides, a cyclic intermediate that can lead to epimerization and the formation of α- and β-peptide byproducts unibo.itchempep.comresearchgate.netiris-biotech.dersc.org. This reaction is often promoted by basic conditions and can be influenced by the peptide sequence and the choice of aspartate protecting groups. While bulky aspartate esters can help, alternative protecting groups or modified coupling/deprotection conditions may be required for sequences prone to aspartimide formation.

Table 4: Common Side Reactions in Fmoc SPPS and Mitigation Strategies

| Side Reaction | Mechanism/Cause | Relevance to this compound | Mitigation Strategy |

| Racemization | Activation of amino acid carboxyl group, especially with certain reagents/residues | Cysteine can be susceptible; coupling efficiency is key. | Use of milder coupling reagents, additives (HOBt, HOAt), low temperature, optimized coupling times. researchgate.netrsc.orgnih.gov |

| β-elimination | Base-catalyzed elimination of the side chain hydroxyl/thiol from residues like Ser, Thr, Cys. | Can occur if basic conditions are too harsh or prolonged. | Careful control of base concentration and reaction time during Fmoc deprotection (e.g., using 20% piperidine in DMF, minimizing exposure). iris-biotech.deacs.orgnih.gov |

| Aspartimide Formation | Cyclization of Asp/Asn side chain with the alpha-amino group, leading to epimerization. | Can occur if Asp/Asn is followed by a small, unhindered residue. | Use of specific protecting groups for Asp/Asn side chains (e.g., OtBu), or using pseudoproline dipeptides. unibo.itchempep.comresearchgate.netiris-biotech.dersc.org |

Influence of Peptide Sequence on Synthetic Outcomes

The specific amino acid sequence of a peptide can significantly impact the success of SPPS, including steps involving this compound. Steric hindrance from neighboring residues can affect the efficiency of coupling this compound. Hydrophobic sequences may lead to peptide aggregation on the resin, hindering reagent access and reducing coupling yields. Furthermore, certain sequences might predispose the peptide to the side reactions mentioned above. For example, C-terminal cysteine residues, especially when adjacent to serine or threonine, can be more prone to β-elimination and 3-(1-piperidinyl)alanine formation iris-biotech.depeptide.com. Understanding these sequence-dependent effects is crucial for optimizing synthetic protocols, potentially involving the use of specialized resins, pseudoproline dipeptides to disrupt secondary structures, or modified coupling cycles biosynth.com.

Deprotection Chemistry of the Acetamidomethyl Acm Group

Mechanistic Understanding of Acm Cleavage Reactions

The cleavage of the Acm group from the cysteine thiol is typically initiated by an electrophilic attack on the sulfur atom. The specific mechanism, however, varies depending on the reagents employed.

In iodine-mediated deprotection , the proposed mechanism involves the formation of a sulfenyl iodide intermediate. This highly reactive species can then react with another thiol (either another deprotected cysteine or a scavenger) to form a disulfide bond, or it can be attacked by a nucleophile to yield the free thiol. The reaction is often performed in solvents like methanol, aqueous acetic acid, or dimethylformamide (DMF). sigmaaldrich.comresearchgate.net

With metal ions like mercury(II) or silver(I), the deprotection proceeds through the formation of a metal-thiolate complex. The strong affinity of these soft metal ions for the soft sulfur atom facilitates the cleavage of the S-CH2 bond. The resulting metal-cysteine complex is then typically treated with a reducing agent, such as β-mercaptoethanol or dithiothreitol (B142953) (DTT), to release the free thiol. sigmaaldrich.compeptide.com

The use of N-halosuccinimides (NXS), such as N-iodosuccinimide (NIS) or N-chlorosuccinimide (NCS), involves the generation of a sulfenyl halide intermediate, similar to the iodine-mediated method. This intermediate is then susceptible to nucleophilic attack, leading to either disulfide formation or the free thiol. mdpi.comresearchgate.net

Palladium(II)-catalyzed cleavage offers a milder alternative. The mechanism is thought to involve the coordination of the palladium(II) catalyst to the sulfur atom of the Acm-protected cysteine. This coordination weakens the C-S bond, facilitating its cleavage. The reaction is often carried out in aqueous media and can be quenched with reagents like dithiothreitol (DTT). nih.govresearchgate.net

Acid-mediated deprotection , particularly with trifluoroacetic acid (TFA), is generally considered to be slow. bachem.com However, prolonged exposure to strong acidic conditions, often in the presence of scavengers like triisopropylsilane (B1312306) (TIS), can lead to the removal of the Acm group. mdpi.com The mechanism likely involves the protonation of the acetamido group, which makes the methylene (B1212753) carbon more electrophilic and susceptible to nucleophilic attack by the scavenger or other nucleophiles present in the cleavage cocktail.

Reagents and Reaction Conditions for Acm Removal

The choice of deprotection reagent and conditions is critical and depends on the desired outcome (free thiol vs. disulfide bond) and the presence of other sensitive functional groups in the peptide sequence.

Iodine is a widely used reagent for the simultaneous deprotection of Acm groups and the formation of disulfide bonds. peptide.compeptide.com This method is particularly useful for the synthesis of cyclic peptides. The reaction is typically carried out in solution after cleavage of the peptide from the solid support. researchgate.net However, on-resin cyclization is also possible. biotage.com

Key Findings:

Treatment of peptides containing Cys(Acm) residues with iodine leads to both the removal of the Acm group and the formation of a disulfide bond. sigmaaldrich.com

The reaction rate is highly dependent on the solvent. In dipolar solvents like aqueous methanol, the reaction is faster. sigmaaldrich.com

This method can be used for the regioselective formation of multiple disulfide bonds in combination with other orthogonal protecting groups like trityl (Trt). sigmaaldrich.comresearchgate.net

Care must be taken as iodine can cause side reactions with oxidation-sensitive residues like methionine, tryptophan, and tyrosine. acs.org

Table 1: Iodine-Mediated Acm Deprotection and Cyclization

| Peptide Sequence | Reagent | Solvent | Reaction Time | Outcome | Reference |

| Cys(Acm)-containing peptide | Iodine (10 equiv.) | DMF | 1 hour | On-resin disulfide formation | researchgate.net |

| Cys(Acm)-containing peptide | Iodine (10 equiv.) | 50% MeOH/H₂O with 25mM HCl | 1 hour | Solution-phase disulfide formation | researchgate.net |

| Linear oxytocin (B344502) [1,6-Cys(Acm)] | Iodine | Not specified | Not specified | Cyclized oxytocin | researchgate.net |

Heavy metal ions like mercury(II) and silver(I) are effective for the removal of the Acm group to yield a free thiol. peptide.combachem.com However, their use is often limited due to the toxicity of the reagents and the potential for metal-thiol precipitate formation.

Key Findings:

Mercury(II) acetate (B1210297) in aqueous acetic acid at pH 4.0 can be used to remove the Acm group. The reaction is typically followed by treatment with β-mercaptoethanol to liberate the free thiol. sigmaaldrich.compeptide.com

Silver(I) trifluoromethanesulfonate (B1224126) (AgOTf) or silver(I) tetrafluoroborate (B81430) (AgBF4) in cold trifluoroacetic acid can also be used. The resulting peptide silver salt is then treated with dithiothreitol (DTT) to obtain the free thiol. sigmaaldrich.compeptide.com

These methods are generally orthogonal to other protecting groups like tert-butyl and trityl.

Table 2: Metal-Ion Mediated Acm Deprotection

| Reagent | Conditions | Quenching Agent | Outcome | Reference |

| Mercury(II) acetate (10 eq./Acm) | 10% aq. AcOH, pH 4.0, RT, 1 hour | β-mercaptoethanol (20 eq./Acm) | Free thiol | sigmaaldrich.compeptide.com |

| Silver trifluoromethanesulfonate (100 eq./Acm) | TFA/anisole (99:1), 4°C, 2 hours | Dithiothreitol (40 eq./Acm) | Free thiol | sigmaaldrich.com |

N-Halosuccinimides, particularly N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS), provide a rapid and efficient method for the one-pot removal of the Acm group and concomitant disulfide bond formation under mild aqueous conditions. mdpi.comresearchgate.net

Key Findings:

NCS and NIS can be used for the on-resin regioselective synthesis of disulfide bonds. mdpi.comresearchgate.net

These reagents exhibit fast reaction kinetics, with deprotection often complete within minutes. researchgate.netresearchgate.net

NCS-mediated Acm removal can be performed in the presence of other cysteine protecting groups like trityl (Trt), allowing for the synthesis of multi-disulfide peptides. mdpi.com

The use of N-halosuccinimides avoids the harsh conditions and toxic reagents associated with some other methods. mdpi.com

Table 3: N-Halosuccinimide-Mediated Acm Deprotection

| Reagent | Peptide | Conditions | Outcome | Reference |

| N-Chlorosuccinimide (NCS) (3 equiv.) | Peptidyl resin | DMF, 3.5 min (repeated twice) | On-resin disulfide formation | mdpi.com |

| N-Iodosuccinimide (NIS) | Cys(Acm) peptides | Not specified | One-pot on-resin disulfide formation | mdpi.com |

| NCS and N-Bromosuccinimide (NBS) | Cys(Acm) peptides | Mild aqueous conditions | One-pot regioselective disulfide bond synthesis | researchgate.net |

Palladium(II) complexes have emerged as efficient catalysts for the removal of the Acm group under mild, aqueous conditions, offering a significant advantage over harsher methods. nih.govresearchgate.net

Key Findings:

PdCl₂ can be used to rapidly cleave Acm groups in aqueous solutions. researchgate.net

This method is compatible with native chemical ligation (NCL) and desulfurization strategies, expediting chemical protein synthesis. nih.govresearchgate.net

The reaction can be performed in a one-pot fashion, combining ligation, desulfurization, and Acm deprotection. nih.gov

The use of palladium catalysts avoids the harsh conditions and toxic heavy metals often required for Acm removal. nih.gov

Table 4: Palladium(II)-Catalyzed Acm Deprotection

| Catalyst | Conditions | Quenching Agent | Application | Reference |

| PdCl₂ (10 equiv.) | Aqueous buffer | Dithiothreitol (DTT) (40 equiv.) | Removal of Acm from a cyclic peptide | researchgate.net |

| Pd(II) complexes | Aqueous medium | Not specified | Rapid and efficient Acm removal | nih.gov |

| PdCl₂ | 6 M Gn·HCl, pH 7 | Not specified | Removal of a solubilizing tag containing Phacm | acs.org |

While the Acm group is generally considered stable to standard TFA cleavage conditions used in Fmoc-SPPS, prolonged exposure or the use of stronger acidic conditions can lead to its removal. bachem.comnih.gov

Key Findings:

The Acm group is largely stable to TFA treatment for short durations (e.g., during final cleavage from the resin). bachem.com

Prolonged treatment with a TFA/TIS mixture (e.g., 98:2) can lead to the removal of the Acm group. mdpi.com

The presence of scavengers like thioanisole (B89551) in the TFA cleavage cocktail can cause partial removal of the Acm group. sigmaaldrich.com

To minimize Acm hydrolysis during TFA-mediated deprotection, it is recommended to limit the reaction duration to less than 2 hours at 0–4°C and to use scavengers like TIS.

Table 5: Trifluoroacetic Acid (TFA) Sensitivity of the Acm Group

| Reagent Cocktail | Conditions | Outcome | Reference |

| TFA/TIS/H₂O (95:2.5:2.5) | Room temperature, 45 min–1 h | Acm group is largely stable | mdpi.com |

| TIS/TFA (2/98) | Prolonged treatment | Acm group can be removed | mdpi.com |

| TFA/thioanisole | Not specified | Partial removal of Acm group | sigmaaldrich.com |

| TFA | <2 hours at 0–4°C with TIS | Minimized Acm hydrolysis |

Orthogonal Deprotection Strategies in Multicomponent Systems

In the complex synthesis of peptides, particularly those containing multiple cysteine residues, achieving the correct disulfide bond connectivity is a significant challenge. Orthogonal protection strategies are paramount for directing the formation of specific disulfide bridges in a stepwise and controlled manner. peptide.comrsc.org An orthogonal protection scheme employs a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups while others remain intact. peptide.com

The Acetamidomethyl (Acm) group is a cornerstone of such strategies due to its remarkable stability under the standard conditions of Fmoc solid-phase peptide synthesis (SPPS), including repeated treatments with piperidine (B6355638) for Fmoc group removal and strong acids like trifluoroacetic acid (TFA) for final cleavage from the resin. rsc.orgmdpi.com This stability allows for the incorporation of Fmoc-Cys(Acm)-OH alongside other cysteine residues protected with groups that are labile to different reagents. This facilitates the regioselective formation of multiple disulfide bonds within the same peptide. rsc.orgbiotage.com

The versatility of the Acm group is demonstrated by its compatibility with a variety of other cysteine-protecting groups. For instance, combinations such as Acm with Trityl (Trt), Monomethoxytrityl (Mmt), tert-Butyl (tBu), or S-trimethylacetamidomethyl (STmp) are commonly used. mdpi.comsigmaaldrich.com A typical strategy involves the selective removal of a more labile group (like Trt or Mmt) to form the first disulfide bond, followed by the removal of the Acm groups to form the second bridge at a later stage. sigmaaldrich.com

A notable example of orthogonality is the use of N-chlorosuccinimide (NCS) to deprotect Cys(Acm) residues. Studies have shown that NCS can selectively remove the Acm group and facilitate disulfide bond formation without affecting the Trt group, which is typically removed with iodine or strong acid. mdpi.com This selective reactivity provides a reliable method for synthesizing multi-disulfide peptides on-resin. mdpi.com The choice of solvent can also influence selectivity; for example, the rate of iodine-mediated oxidation of Cys(Acm) is significantly slower in non-polar solvents like dichloromethane (B109758) (DCM) compared to dipolar solvents, allowing for differentiation from the more rapidly reacting Cys(Trt) group in certain conditions. sigmaaldrich.com

The following table summarizes common orthogonal protecting group pairs involving Acm and their selective deprotection conditions for regioselective disulfide bond formation.

| Orthogonal Group Pair | Selective Deprotection Reagent for First Group | Selective Deprotection Reagent for Acm Group | Application |

|---|---|---|---|

| Cys(Trt) / Cys(Acm) | Iodine (I₂) in non-polar solvent or mild acid | Iodine (I₂) in polar solvent, Hg(OAc)₂, or NCS | Stepwise formation of two disulfide bonds. mdpi.comsigmaaldrich.com |

| Cys(Mmt) / Cys(Acm) | Dilute TFA (1-3%) | Iodine (I₂), Hg(OAc)₂, or AgOTf | On-resin regioselective disulfide bond formation. biotage.com |

| Cys(STmp) / Cys(Acm) | Thiols (e.g., mercaptoethanol) or trialkylphosphines | Iodine (I₂) or Thallium(III) trifluoroacetate (B77799) | Selective on-resin disulfide bridge formation. sigmaaldrich.com |

| Cys(tBu) / Cys(Acm) | Trifluoromethanesulfonic acid (TFMSA) | Mercury(II) acetate (Hg(OAc)₂) | Used when intermediate purification is needed post-cleavage. sigmaaldrich.compeptide.com |

Optimization of Acm Deprotection Protocols for Peptide Quality and Yield

The successful removal of the Acm group is critical for obtaining a high yield of the target peptide with minimal impurities. Optimization of deprotection protocols involves a careful selection of reagents, reaction conditions, and scavengers to ensure complete and clean conversion. sigmaaldrich.comsigmaaldrich.com The choice of method often depends on whether the goal is to obtain a free thiol or to directly form a disulfide bond.

Reagent Selection and Conditions:

Mercury(II) Acetate (Hg(OAc)₂): This is a classic method for removing the Acm group to yield a free thiol. peptide.com The reaction is typically performed in an aqueous acetic acid solution at pH 4. sigmaaldrich.comsigmaaldrich.com Optimization involves controlling the stoichiometry of Hg(OAc)₂ (usually 10 equivalents per Acm group) and the reaction time. sigmaaldrich.com Following the removal of the mercury-thiolate complex, a reducing agent like β-mercaptoethanol or dithiothreitol (DTT) is added to liberate the free cysteine. peptide.comsigmaaldrich.com However, the toxicity of mercury reagents has led to the development of alternative methods.

Silver(I) Salts: Reagents like silver trifluoromethanesulfonate (AgOTf) or silver tetrafluoroborate (AgBF₄) in TFA can also cleave the Acm group. rsc.orgsigmaaldrich.com The reaction is often run at low temperatures (e.g., 4°C) for several hours, followed by treatment with DTT to release the free thiol. sigmaaldrich.com

Iodine (I₂): Iodine is widely used for the simultaneous deprotection of two Cys(Acm) residues and their oxidative cyclization to form a disulfide bond. biotage.compeptide.com The efficiency of this reaction is highly dependent on the solvent, concentration, and temperature. For on-resin cyclization, a solution of iodine in solvents like DMF, DCM, or a mixture thereof is common. biotage.com Optimization studies often focus on minimizing the iodine concentration and reaction time to prevent side reactions, such as the iodination of tyrosine or tryptophan residues. sigmaaldrich.com

N-halosuccinimides (NCS/NIS): N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) have emerged as fast and efficient reagents for on-resin Acm removal and disulfide formation. mdpi.com These reactions can be completed in as little as 15-45 minutes at room temperature. mdpi.com Optimization involves using a small excess of the reagent (e.g., 3 equivalents) in a solvent like DMF. The rapid kinetics of this method reduces the risk of side reactions associated with prolonged exposure to oxidative conditions. mdpi.com

Acidic Conditions with Disulfides: Full deprotection of Cys(Acm) can be achieved using a cocktail of 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) dissolved in TFA and thioanisole at 37°C over 12 hours. researchgate.net The presence of scavengers like triisopropylsilane (TIS) must be carefully evaluated, as it can lead to the breakdown of the desired product in some cases. researchgate.net

The table below details and compares various optimized protocols for Acm deprotection.

| Reagent | Typical Conditions | Product | Key Optimization Points & Considerations |

|---|---|---|---|

| Mercury(II) Acetate | 10 eq. Hg(OAc)₂, 10% aq. AcOH, pH 4.0, RT, followed by β-mercaptoethanol. sigmaaldrich.comsigmaaldrich.com | Free Thiol | Requires careful pH control. Toxicity of mercury is a major drawback. |

| Silver Trifluoromethanesulfonate | 100 eq. AgOTf, TFA/anisole (99:1), 4°C, 2h, followed by DTT. sigmaaldrich.com | Free Thiol | Requires a large excess of the silver salt. The peptide silver salt must be isolated before reduction. |

| Iodine | Excess I₂ in DMF, DCM, or MeOH/H₂O at RT. biotage.compeptide.com | Disulfide | Solvent choice is critical for reaction rate and selectivity. sigmaaldrich.com Risk of modifying sensitive residues (Tyr, Trp, Met). |

| N-Chlorosuccinimide (NCS) | 2-3 eq. NCS in DMF, on-resin, RT, 15-45 min. mdpi.com | Disulfide | Fast reaction kinetics minimize side reactions. Offers excellent orthogonality with the Trt group. mdpi.com |

| DTNP/TFA | 5 eq. DTNP in TFA/thioanisole (98:2), 37°C, 12h. researchgate.net | Activated Thiol (Cys-Npys) | Metal-free method. The addition of scavenger TIS can be detrimental to the product. researchgate.net |

Advanced Applications and Functionalization of Peptides Synthesized with Fmoc Cys Acm Oh

Disulfide-Rich Peptide Synthesis and Conformational Folding

Disulfide bonds are critical covalent cross-links that stabilize the three-dimensional structure of peptides and proteins, influencing their folding, stability, and biological activity. Fmoc-Cys(Acm)-OH is instrumental in the precise construction of peptides containing these essential linkages.

Regioselective Disulfide Bridge Formation in Complex Peptides

The synthesis of peptides with multiple cysteine residues requires careful control over which cysteine pairs form disulfide bonds. This regioselectivity is achieved by employing orthogonal protecting groups for the cysteine thiol side chains. This compound, with its Acm group, is a cornerstone in these strategies. The Acm group is stable to the acidic conditions typically used for Fmoc deprotection and peptide cleavage, as well as to basic conditions like piperidine (B6355638) used during Fmoc removal. However, it can be selectively removed and oxidized to form a disulfide bond using reagents such as iodine (I₂), silver(I) trifluoroacetate (B77799) (AgOTf), or N-chlorosuccinimide (NCS) adventchembio.compeptide.commdpi.com.

By combining this compound with other cysteine derivatives bearing orthogonally removable protecting groups, such as Fmoc-Cys(Mmt)-OH (methoxytrityl) or Fmoc-Cys(Trt)-OH (trityl), researchers can achieve stepwise disulfide bond formation. For instance, Mmt and Trt groups are acid-labile and can be removed under mild acidic conditions or during peptide cleavage, allowing the formation of the first disulfide bond. Subsequently, the Acm groups on other cysteine residues can be removed and oxidized to form a second, distinct disulfide bond peptidetherapeutics.orgrsc.orgnih.govbiotage.com. This approach is crucial for synthesizing complex peptides like conotoxins or apamin, which feature multiple disulfide bridges essential for their biological activity mdpi.compeptidetherapeutics.orgbiotage.com.

Table 1: Common Cysteine Protecting Groups in Fmoc SPPS

| Protecting Group | Abbreviation | Deprotection Reagent/Conditions | Stability to TFA | Orthogonality with Acm | Common Applications | References |

| Acetamidomethyl | Acm | I₂, Ag(I) salts, NCS | Stable | Orthogonal to Trt, Mmt | Disulfide bonds, stepwise formation | adventchembio.compeptide.commdpi.comrsc.orgnih.govbiotage.com |

| Methoxytrityl | Mmt | 1% TFA in DCM (rapid) | Acid-labile | Orthogonal to Acm, Trt | First disulfide bond formation, controlled deprotection | peptidetherapeutics.orgrsc.orgnih.govbiotage.com |

| Trityl | Trt | TFA (cleavage cocktail) | Acid-labile | Orthogonal to Acm, less so to Mmt | General disulfide bond formation, often removed with peptide cleavage | mdpi.comrsc.orgnih.gov |

| 3-Nitro-2-pyridinesulfenyl | Npys | Thiol-disulfide exchange, DTT/TCEP | Stable to TFA | Orthogonal to Trt, Acm | Site-specific conjugation, directed disulfide bond formation | sigmaaldrich.comevitachem.com |

| tert-Butylthio | S-tBu | TBP/CBr₄ in TFA, reducing agents | Stable to TFA | Orthogonal to Trt, Acm | Tandem disulfide bridging | rsc.orgsigmaaldrich.com |

Strategies for Multiple Disulfide Bond Connectivity

The ability to form multiple, specific disulfide bonds is essential for the correct folding and function of many peptides. Strategies leveraging this compound often involve a sequential approach. For a peptide requiring two disulfide bonds (e.g., four cysteine residues), one pair of cysteines might be protected with Acm, and another pair with Mmt or Trt.

A typical strategy would involve:

Synthesizing the linear peptide sequence incorporating these differentially protected cysteines.

Selectively removing the Mmt or Trt groups under mild acidic conditions.

Oxidizing the exposed thiols to form the first disulfide bond.

Subsequently, removing the Acm groups using oxidative reagents like iodine.

Oxidizing the newly liberated thiols to form the second disulfide bond.

This controlled, stepwise formation ensures specific connectivity patterns, such as [Cys1-Cys2] and [Cys3-Cys4], rather than a mixture of all possible pairings. For example, the synthesis of apamin, an 18-amino acid peptide from bee venom with two disulfide bonds, has been achieved using a combination of Fmoc-Cys(Mmt)-OH and this compound to ensure regioselective disulfide bond formation on-resin peptidetherapeutics.orgbiotage.com. Similarly, the synthesis of complex conotoxins with multiple disulfide bridges relies on such orthogonal protection strategies mdpi.com.

Table 2: Illustrative Strategy for Synthesis of a Peptide with Two Disulfide Bonds

| Step | Cysteine Residue | Protecting Group | Deprotection Reagent | Oxidation Reagent | Resulting Linkage |

| 1 | Cys1, Cys2 | Mmt | Mild acid (e.g., 1% TFA) | Air or mild oxidant | Cys1-Cys2 disulfide |

| 2 | Cys3, Cys4 | Acm | I₂ or NCS | I₂ or NCS | Cys3-Cys4 disulfide |

Bioconjugation and Site-Specific Modification Methodologies

Beyond structural roles, the cysteine thiol group, once liberated from its protecting group, serves as a highly reactive handle for chemical modifications and bioconjugation, enabling the development of advanced peptide-based constructs.

Thiol Group Reactivity for Covalent Linkages with Biomolecules

The nucleophilic nature of the cysteine thiol group (-SH) makes it an ideal target for site-specific covalent modification rsc.orgresearchgate.netntu.edu.sg. After selective deprotection of the Acm group from this compound, the free thiol can readily participate in a variety of conjugation reactions. These reactions are highly chemoselective, meaning they primarily react with the thiol group without significantly affecting other amino acid side chains or the peptide backbone under appropriate conditions ntu.edu.sgchinesechemsoc.orgacs.org.

Common conjugation strategies include:

Maleimide (B117702) Conjugation: Reaction of the thiol with maleimide derivatives forms a stable thioether linkage. This is one of the most widely used methods due to its rapid kinetics rsc.orgntu.edu.sg.

Michael Addition: Thiols can undergo conjugate addition reactions with electron-deficient alkenes, such as vinyl sulfones or acrylates ntu.edu.sg.

Alkylation: Reaction with α-halo carbonyl reagents or other electrophilic species can form thioether bonds rsc.orgntu.edu.sg.

Disulfide Exchange: The free thiol can react with existing disulfide bonds (e.g., Npys-protected thiols) to form new, specific disulfide linkages sigmaaldrich.comevitachem.com.

These reactions allow for the attachment of various functional moieties, including fluorescent dyes for imaging, cytotoxic drugs for targeted therapy (peptide-drug conjugates), polymers for improved pharmacokinetics, or affinity tags for purification rsc.orgresearchgate.netntu.edu.sgacs.org.

Table 3: Common Cysteine-Specific Bioconjugation Reactions

| Reaction Type | Common Reagent(s) | Resulting Linkage | Application Example | References |

| Maleimide Conjugation | Maleimide derivatives | Thioether | Antibody-drug conjugates (ADCs), labeling | rsc.orgntu.edu.sg |

| Michael Addition | Vinyl sulfones, 2-azidoacrylates | Thioether | Dual functionalization, peptide probes | ntu.edu.sgacs.org |

| Alkylation | α-halo carbonyls, haloacetyl derivatives | Thioether | Peptide modification, cross-linking | rsc.orgntu.edu.sg |

| Disulfide Exchange | Npys-thiols, other activated disulfides | Disulfide | Controlled disulfide formation, protein ligation | sigmaaldrich.comevitachem.com |

| Thiol-ene Reaction | Vinyl esters, norbornene derivatives (photoinitiated) | Thioether | Lipopeptide synthesis, macrocyclization | nih.gov |

Development of Advanced Peptide-Based Constructs

The precise control over cysteine modification offered by this compound enables the design and synthesis of sophisticated peptide-based constructs with tailored functionalities. By selectively introducing reactive groups or specific linkages via the cysteine thiol, researchers can engineer peptides for a wide range of applications in therapeutics, diagnostics, and chemical biology.

Examples of such advanced constructs include:

Peptide-Drug Conjugates (PDCs): Cysteine residues can serve as attachment points for potent cytotoxic drugs, creating PDCs that deliver therapeutic agents specifically to target cells, thereby minimizing systemic toxicity adventchembio.com.

Cyclic Peptides: Disulfide bonds formed between cysteine residues are a common method for cyclizing peptides, which can enhance their stability against proteolysis, improve cell permeability, and increase binding affinity to targets adventchembio.comresearchgate.net.

Peptide-Polymer Conjugates: Conjugating peptides to polymers like polyethylene (B3416737) glycol (PEG) can improve their solubility, circulation half-life, and reduce immunogenicity adventchembio.com.

Labeled Peptides: Attaching fluorescent probes, radioisotopes, or other detection tags to cysteine residues allows for peptide tracking, imaging, and diagnostic applications.

Peptide Probes and Biosensors: Site-specific modifications can introduce signaling units or recognition elements, creating peptides for detecting specific analytes or monitoring biological processes.

The ability to perform dual functionalization, where a cysteine residue is first modified with one moiety and then subsequently reacted with another, further expands the utility of cysteine in creating multifunctional peptide systems researchgate.netntu.edu.sgacs.org. The controlled deprotection and reaction of the Acm-protected cysteine residue are central to achieving these complex molecular designs.

Contributions to Protein Modification Studies

This compound plays a significant role in studies aimed at understanding protein modifications. The Acm group serves as a robust protecting group for the cysteine thiol during peptide synthesis, preventing unwanted side reactions such as oxidation or alkylation. Once the peptide chain is assembled, the Acm group can be selectively removed under specific conditions, typically involving palladium catalysis, to reveal the free thiol. This exposed thiol can then be targeted for various modification strategies, including the introduction of labels, cross-linking agents, or other functional moieties ingentaconnect.comnih.gov.

Research has demonstrated the utility of palladium-mediated deprotection of the Acm group in facilitating site-specific protein conjugation. By employing orthogonal protecting groups, researchers can precisely control which cysteine residues are modified. This precision is vital for creating homogeneous protein conjugates for therapeutic development or for probing protein function through targeted labeling ingentaconnect.comnih.gov. For instance, palladium complexes have been successfully used for the rapid deprotection of Acm-protected cysteine residues, enabling further chemical modifications or facilitating chemical protein synthesis nih.govacs.org.

Chemical Protein Synthesis Approaches (e.g., Native Chemical Ligation)

This compound is a cornerstone in modern chemical protein synthesis, particularly in strategies like Native Chemical Ligation (NCL). NCL is a powerful method for assembling large proteins from smaller, synthetically accessible peptide fragments. It relies on the chemoselective reaction between a peptide thioester and a peptide with an N-terminal cysteine residue uliege.beresearchgate.net.

The Acm group on this compound is particularly valuable in NCL because it protects the cysteine thiol during the ligation process and subsequent steps. After the peptide fragments are ligated, the Acm group can be removed using palladium catalysts, such as Pd(II) complexes, often in a one-pot procedure. This deprotection step liberates the native cysteine residue, allowing for further modifications, such as disulfide bond formation or other post-translational modifications, thereby enabling the synthesis of complex, full-length proteins that are difficult or impossible to produce through recombinant methods uliege.beresearchgate.netresearchgate.net.

For example, the synthesis of histone H3, which contains multiple cysteine residues, has been achieved by combining palladium-mediated deprotection of Acm groups with other ligation strategies. This highlights the versatility of Acm-protected cysteine in constructing intricate protein architectures acs.org. The use of Acm as a protecting group is well-established for preventing cysteine desulfurization and cyclization during ligation steps researchgate.netresearchgate.net.

Development of Novel Functionalized Cysteine Derivatives

The success of this compound has inspired the development of a diverse range of functionalized cysteine derivatives designed to enhance peptide synthesis and protein modification capabilities. These derivatives often aim to improve solubility, introduce specific functionalities, or offer alternative deprotection chemistries.

One notable area of development involves modifying the acetamidomethyl group itself. For instance, derivatives like Acm-NMe2 (N-acetyl-N-methyl-cysteine derivative) have been explored for their potential to improve the solubility of peptides during synthesis or in their final form tib.eu. While specific research detailing Acm-NMe2's widespread application might be limited in the provided snippets, the general principle of tailoring cysteine protection to enhance peptide properties is a significant trend in the field.

Other novel cysteine derivatives are continuously being developed to offer orthogonal deprotection strategies or to facilitate specific types of peptide modifications. These include various thiol-protecting groups that can be removed under different conditions (e.g., base-labile, photolabile, or reductively labile), allowing for greater control over complex synthetic routes scribd.comrsc.org. The ongoing research into these derivatives underscores the importance of cysteine's thiol group as a versatile handle for chemical biology and drug discovery researchgate.net.

Future Research Directions and Emerging Trends in Fmoc Cys Acm Oh Applications

Innovations in Cysteine Protecting Group Chemistry

The development of cysteine protecting group chemistry is a dynamic field aimed at achieving greater orthogonality and milder deprotection conditions. Fmoc-Cys(Acm)-OH itself represents a significant advancement, offering stability during Fmoc-based solid-phase peptide synthesis (SPPS) and selective removal. Future innovations may focus on:

Enhanced Orthogonality: Developing new protecting groups for cysteine that offer even finer control, allowing for the synthesis of peptides with multiple, precisely placed disulfide bonds. This could involve groups with distinct deprotection chemistries (e.g., photolabile, enzyme-labile) that are compatible with both Fmoc and Acm strategies.

Milder Deprotection Methods: Research into deprotection reagents for the Acm group that are less toxic or more efficient, potentially reducing reaction times or improving yields for sensitive peptide sequences. For instance, exploring catalytic methods for Acm removal could offer significant advantages rsc.org.

Comparison with Emerging Groups: Continued comparative studies of this compound against newer cysteine protecting groups (e.g., those based on thiazolidine (B150603) or other novel chemistries) will be crucial to define optimal strategies for specific peptide targets researchgate.net.

Advancements in Automated Peptide Synthesis and High-Throughput Methodologies

The drive towards efficiency and scalability in peptide synthesis is pushing the boundaries of automated platforms and high-throughput methodologies. This compound is well-suited for these advancements due to its compatibility with standard Fmoc SPPS protocols.

Integration in Automated Synthesizers: Optimizing protocols for this compound on advanced automated peptide synthesizers, including those employing microfluidics or flow chemistry, can lead to faster synthesis cycles and reduced reagent consumption. The compound's stability ensures reliable performance across multiple synthesis cycles mdpi.compeptide.com.

High-Throughput Peptide Library Synthesis: The use of this compound in the construction of diverse peptide libraries for drug screening and discovery is a key area of growth. Its predictable behavior allows for the generation of libraries with controlled cysteine incorporation, facilitating structure-activity relationship (SAR) studies adventchembio.com.

On-Resin Modifications: Innovations in on-resin deprotection and disulfide bond formation using Acm-protected cysteine residues are being explored. For example, using reagents like N-chlorosuccinimide (NCS) for on-resin oxidation of Acm-protected cysteine residues, even in the presence of other cysteine protecting groups, demonstrates the versatility of this strategy mdpi.com.

Computational Design and Predictive Modeling in Peptide Chemistry

Computational tools are increasingly vital for designing peptides with specific structures and functions. This compound can be integrated into these predictive models.

Predicting Disulfide Bond Formation: Computational algorithms can be developed to predict the optimal conditions for Acm deprotection and subsequent disulfide bond formation, especially in peptides with multiple cysteine residues, to ensure regioselective pairing .

In Silico Design of Complex Peptides: Modeling the impact of Acm-protected cysteine residues on peptide folding, stability, and target binding can guide the rational design of novel peptide therapeutics and biomaterials. This includes predicting how the Acm group might influence peptide conformation during synthesis and post-translational modification.

Optimization of Synthesis Protocols: Computational approaches can help optimize SPPS protocols involving this compound by predicting potential side reactions, coupling efficiencies, and deprotection yields based on sequence context and reaction parameters.

Exploration in Complex Biologically Active Peptide and Protein Development

This compound is instrumental in synthesizing peptides that are challenging due to their size, complexity, or the need for specific post-translational modifications, such as disulfide bonds.

Synthesis of Cyclic and Disulfide-Rich Peptides: The compound is essential for creating cyclic peptides and those with multiple disulfide bridges, which are common in many natural products and therapeutic agents (e.g., conotoxins, insulin). The Acm group's stability allows for the controlled formation of these crucial structural elements peptide.comadventchembio.com.

Peptide Therapeutics and Drug Discovery: As peptide-based therapeutics gain prominence, this compound facilitates the synthesis of peptides with enhanced stability, bioavailability, and target specificity. Its use in developing peptide drugs for cancer, autoimmune diseases, and infectious diseases is a significant area of research adventchembio.comchemimpex.com.

Peptide-Based Biomaterials and Diagnostics: Future applications may extend to the development of peptide-based hydrogels, scaffolds, and diagnostic tools where precisely controlled disulfide cross-linking, enabled by this compound, is critical for material properties or assay functionality.

Q & A

Q. Methodological

- Storage : Store this compound desiccated at -20°C to prevent hydrolysis of the Acm group .

- Coupling Conditions : Use uronium/phosphonium reagents (e.g., HBTU, PyBOP) with collidine as a base to minimize racemization during automated synthesis .

- Inert Atmosphere : Conduct couplings under nitrogen or argon to avoid oxidation of free thiols post-Acm removal .

- Safety : Wear N95 masks, gloves, and eye protection due to respiratory irritancy risks .

What analytical techniques validate the integrity of Acm-protected peptides and confirm successful deprotection?

Q. Advanced

- HPLC-MS : Monitor retention time shifts post-deprotection and confirm mass changes (e.g., +48 Da for iodine-oxidized disulfides) .

- ¹H NMR : Detect characteristic Acm methyl protons at ~2.0 ppm; disappearance confirms deprotection .

- Ellman’s Assay : Quantify free thiols after Acm removal to assess deprotection efficiency .

How do solvent systems influence the stability and reactivity of this compound during peptide synthesis?

Q. Methodological

- Polar Solvents : Use DMF or NMP for coupling to enhance solubility and minimize aggregation .

- Deprotection : Avoid DCM in iodine oxidation (poor solubility); use MeOH/H₂O mixtures instead .

- Cleavage : TFA with scavengers (e.g., TIS, H₂O) preserves Acm stability while removing side-chain protections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.